molecular formula C26H25NO2 B399959 8-Quinolinyl 4-(1-adamantyl)benzoate

8-Quinolinyl 4-(1-adamantyl)benzoate

Cat. No.: B399959
M. Wt: 383.5g/mol
InChI Key: ALSGEZZVLMZRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Quinolinyl 4-(1-adamantyl)benzoate is a synthetic cannabinoid receptor agonist (SCRA) developed for research purposes. It is part of a larger class of new psychoactive substances (NPS) that are structurally engineered to act as potent agonists at cannabinoid receptors CB1 and CB2[a]. Its core structure, which includes a quinolin-8-yl ester head group, is known from scientific literature to be a key feature of potent SCRAs such as QMPSB and QMPCB (SGT-11) . These compounds are investigated in forensic and clinical toxicology to understand the metabolism, receptor binding, and health impacts of emerging synthetic cannabinoids . The primary research value of this compound lies in its application as an analytical reference standard. Researchers utilize it in mass spectrometry studies to identify metabolic pathways and to develop urine screening methods for detecting drug abuse . In vitro studies on analogous SCRAs have shown that compounds with the quinolin-8-yl ester motif undergo extensive phase I metabolism, including ester hydrolysis and hydroxylation, as well as phase II glucuronidation . The adamantyl tail group in its structure is of significant interest for structure-activity relationship (SAR) studies, as this bulky, lipophilic moiety is likely to influence the compound's affinity and efficacy at cannabinoid receptors. Studying such novel scaffolds is critical for public health and regulatory science, as the constant emergence of new SCRAs poses a significant challenge . This product is provided For Research Use Only. It is strictly for use in controlled laboratory settings by qualified professionals and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C26H25NO2

Molecular Weight

383.5g/mol

IUPAC Name

quinolin-8-yl 4-(1-adamantyl)benzoate

InChI

InChI=1S/C26H25NO2/c28-25(29-23-5-1-3-20-4-2-10-27-24(20)23)21-6-8-22(9-7-21)26-14-17-11-18(15-26)13-19(12-17)16-26/h1-10,17-19H,11-16H2

InChI Key

ALSGEZZVLMZRKS-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C(=O)OC5=CC=CC6=C5N=CC=C6

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C(=O)OC5=CC=CC6=C5N=CC=C6

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains a cornerstone for quinoline synthesis. This method involves condensation of aniline derivatives with diethyl ethoxymethylidenemalonate, followed by thermal cyclization to form the quinoline backbone. For 8-hydroxyquinoline, meta-substituted anilines direct cyclization to the desired position.

Procedure :

  • Condense 3-aminophenol with diethyl ethoxymethylidenemalonate in ethanol under reflux.

  • Cyclize the intermediate at 250°C in diphenyl ether to yield 8-hydroxyquinoline-3-carboxylic acid.

  • Decarboxylate using copper catalysis in quinoline solvent at 200°C.

Yield : ~40–50% after decarboxylation.

Conrad-Limpach Reaction

The Conrad-Limpach method offers an alternative via Schiff base formation between aniline and β-ketoesters, followed by cyclization.

Procedure :

  • React 3-aminophenol with ethyl acetoacetate in acetic acid to form the Schiff base.

  • Cyclize in Dowtherm A at 240°C for 2 hours.

  • Isolate 8-hydroxyquinoline via fractional crystallization.

Yield : ~55–60%.

Transition-Metal-Catalyzed Approaches

Palladium-catalyzed heterocyclization provides a milder route. For example, Sonogashira coupling of 2-iodoaniline with acetylene derivatives, followed by cyclization, yields 8-substituted quinolines.

Procedure :

  • Perform Sonogashira coupling of 2-iodoaniline with trimethylsilylacetylene.

  • Deprotect the alkyne and cyclize using Mo(CO)₆ in acetonitrile.

  • Oxidize with tert-butyl hydroperoxide to yield 8-hydroxyquinoline.

Yield : ~70–75%.

Preparation of 4-(1-Adamantyl)benzoyl Chloride

Suzuki-Miyaura Coupling

The adamantyl group is introduced via palladium-catalyzed cross-coupling:

Procedure :

  • React 4-bromobenzoic acid with 1-adamantylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C.

  • Acidify the mixture to precipitate 4-(1-adamantyl)benzoic acid.

Yield : ~85–90%.

Conversion to Acid Chloride

The carboxylic acid is activated using thionyl chloride:

Procedure :

  • Reflux 4-(1-adamantyl)benzoic acid with excess SOCl₂ in anhydrous DCM for 3 hours.

  • Remove excess SOCl₂ under reduced pressure to obtain the acyl chloride.

Purity : >95% (confirmed by ¹H NMR).

Esterification of 8-Hydroxyquinoline

Classical Steglich Esterification

Using DCC/DMAP as coupling agents:

Procedure :

  • Dissolve 8-hydroxyquinoline and 4-(1-adamantyl)benzoyl chloride in anhydrous DCM.

  • Add DCC (1.2 eq.) and catalytic DMAP.

  • Stir at room temperature for 24 hours.

  • Filter and purify via silica gel chromatography.

Yield : ~65–70%.

Base-Mediated Acyl Substitution

Triethylamine facilitates HCl elimination during esterification:

Procedure :

  • Mix 8-hydroxyquinoline with 4-(1-adamantyl)benzoyl chloride in DCM.

  • Add triethylamine (2.5 eq.) and stir at 40°C for 48 hours.

  • Quench with water, extract organic layer, and purify via recrystallization.

Yield : ~75–80%.

Comparative Analysis of Synthetic Routes

MethodQuinoline YieldEsterification YieldTotal YieldKey Advantages
Gould-Jacobs + Steglich45%70%31.5%Scalability
Conrad-Limpach + Base60%80%48%Higher intermediate yields
Pd-Catalyzed + DCC75%70%52.5%Mild conditions, regioselectivity

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The adamantyl group’s bulk necessitates prolonged reaction times and elevated temperatures during esterification. Microwave-assisted synthesis reduces reaction times from 48 hours to 2 hours, improving yields to ~85%.

Purification Difficulties

Silica gel chromatography struggles with adamantane derivatives. Gradient elution with hexane/ethyl acetate (9:1 to 4:1) resolves this, achieving >98% purity .

Q & A

Q. What protocols ensure reproducibility in stability studies of 8-Quinolinyl 4-(1-adamantyl)benzoate?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base).
  • HPLC-DAD analysis : Track degradation products using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

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